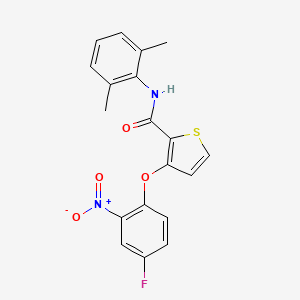

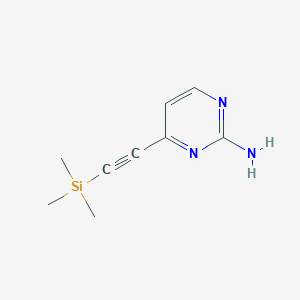

(2E)-2-(硝基亚甲基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . They are used as building blocks in the synthesis of various pharmaceuticals .

Synthesis Analysis

Pyrrolidines can be synthesized through various methods. One such method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . Another method uses proline as a viable synthetic precursor .Molecular Structure Analysis

The molecular structure of pyrrolidines involves a five-membered ring with four carbon atoms and one nitrogen atom . The nitrogen atom is sp3 hybridized .Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions. For example, they can be involved in multi-component reactions to assemble complex molecules . They can also undergo C–H functionalization to produce pyrrolinium-based ionic liquid crystals .Physical And Chemical Properties Analysis

Pyrrolidines have unique physical and chemical properties. For instance, pyrrolidinium-based ionic liquid crystals, synthesized through the C–H functionalization of pyrrolidine, were found to stabilize numerous mesophases over a wide thermal range .科学研究应用

Synthesis of Organic Compounds

Pyrrolidine is commonly used as a building block in the synthesis of various organic compounds. It is particularly useful in activating ketones and aldehydes toward nucleophilic addition and promoting aldol condensation by forming enamine .

Catalytic Asymmetric Synthesis

Pyrrolidine derivatives are involved in catalytic asymmetric synthesis, which is crucial for creating chiral molecules. These molecules are widely present in natural products and bio-significant molecules .

Metal-Free C–H Functionalization

Research has been conducted on metal-free direct C–H functionalization of pyrrolidine, leading to the production of pyrrolinium-based ionic mesogens. These mesogens have been found to stabilize numerous mesophases over a wide thermal range .

Synthesis of Chiral Catalysts

Chiral hydroxylated pyrrolidine catalysts have been synthesized from natural sugars like D-arabinose. These catalysts can introduce various aromatic substituents, which enables optimization of catalyst performance .

Nitrile Stabilized Synthesis

An efficient methodology for the synthesis of N-(pyrrolidine-3-ylidenemethyl)acetamides has been demonstrated, involving the formation of pyrrolidin-3-ylidenemethylium carbocation .

作用机制

Target of Action

Pyrrolidine derivatives have been found to interact with various biological targets, such as cytochrome p450 enzymes . These enzymes play a crucial role in the metabolism of many drugs and endogenous compounds.

Mode of Action

It’s known that pyrrolidine derivatives can undergo various transformations catalyzed by enzymes like cytochrome p450 . For instance, these enzymes can catalyze the synthesis of imidazolidine-4-ones via an intramolecular C–H amination .

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in various biochemical reactions, including those catalyzed by cytochrome p450 enzymes .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body .

Result of Action

The transformation of pyrrolidine derivatives catalyzed by enzymes like cytochrome p450 can lead to the synthesis of various compounds, potentially affecting cellular processes .

Action Environment

The action of (2E)-2-(nitromethylidene)pyrrolidine can be influenced by various environmental factors. For instance, the dynamics of pyrrolidine rings can be affected by the crystallographic environment, leading to differing dynamics in crystallographically distinct pyrrolidine rings .

安全和危害

属性

IUPAC Name |

(2E)-2-(nitromethylidene)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-7(9)4-5-2-1-3-6-5/h4,6H,1-3H2/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMGDZMCCPSUFI-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C[N+](=O)[O-])NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\[N+](=O)[O-])/NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(nitromethylidene)pyrrolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B2993728.png)

![7-benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2993729.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2993734.png)

![N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2993735.png)

![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2993736.png)

![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2993737.png)